6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol
Overview
Description
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol are currently unknown
Mode of Action
It is a hydroxypyrimidine , a class of compounds known to interact with various biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound are currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect its action.
Biochemical Analysis
Biochemical Properties
6-Methyl-2-(4-phenylphenyl)pyrimidin-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with hydroxypyrimidine enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of specific signaling proteins, leading to altered gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction . These binding interactions can lead to changes in gene expression, either upregulating or downregulating specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, although the exact nature of these changes can vary.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, indicating a threshold beyond which the compound’s effects become detrimental.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . Its presence can affect metabolic flux and the levels of various metabolites, thereby influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affects its activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.
Properties
IUPAC Name |
4-methyl-2-(4-phenylphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-11-16(20)19-17(18-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGPKFZYDPYZEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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